Systemic Toxicity Profile: Remetinostat Achieves Zero Systemic Adverse Events vs. Known Risks of Oral/IV HDAC Inhibitors
In direct contrast to systemically administered HDAC inhibitors like vorinostat, romidepsin, and belinostat, which are associated with 'Common side effects' or 'Acceptable' but clinically relevant toxicities, remetinostat has a distinct safety differentiator. A comparative table in a peer-reviewed review categorizes remetinostat's adverse event profile as 'No systemic AE' [1]. This is supported by primary trial data where no systemic adverse events were reported across multiple phase II studies [2][3].
| Evidence Dimension | Incidence of Systemic Adverse Events |
|---|---|
| Target Compound Data | 0% (No systemic adverse events reported) |
| Comparator Or Baseline | Vorinostat ('Common side effects'), Romidepsin ('Acceptable' toxicities), Belinostat ('Acceptable' toxicities) [1] |
| Quantified Difference | Qualitative category difference from 'Common/Acceptable' to 'None' |
| Conditions | Literature review of clinical trial safety data for HDAC inhibitors in CTCL and other cancers [1]; Phase II trials in MF-CTCL (1% gel BID), BCC (1% gel TID), and SCC (1% gel TID) [2][3]. |
Why This Matters
For procurement for studies in early-stage disease or populations where systemic toxicity is unacceptable, remetinostat is the only HDAC inhibitor with a documented 'no systemic AE' profile, directly fulfilling a safety requirement that systemic agents cannot meet.
- [1] Table 2: Comparative adverse effect profiles of HDAC inhibitors. PMC6428980. View Source
- [2] Duvic M, et al. Remetinostat Phase II Data Demonstrate Efficacy On Skin Lesions, Reduction Of Itching And High Tolerability In Patients With Early-Stage MF-Type CTCL. Medivir AB Press Release (via BioSpace). 2017. View Source
- [3] Kilgour JM, et al. Phase II Open-Label, Single-Arm Trial of Topical Remetinostat Gel in Basal Cell Carcinoma. Clinical Cancer Research. 2021. View Source
